N-(5-chloro-2-methoxyphenyl)-2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorinated methoxyphenyl group with a triazolopyrimidine core, making it an interesting subject for chemical research and potential pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using reagents like hydrazine and formamide.
Introduction of the Pyridinyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to introduce the pyridinyl moiety.
Attachment of the Chlorinated Methoxyphenyl Group: This step involves the substitution reaction where the chlorinated methoxyphenyl group is introduced, often using a halogenated precursor and a base.
Final Acetylation: The final step involves acetylation to form the acetamide group, typically using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methoxyphenyl)-2-[5-methyl-3-oxo-7-(pyridin-2-yl)-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide: Unique due to its specific combination of functional groups and structural features.
Other Triazolopyrimidine Derivatives: Similar core structure but different substituents, leading to variations in properties and applications.
Chlorinated Methoxyphenyl Compounds: Similar aromatic ring structure but lacking the triazolopyrimidine core.
Uniqueness
The uniqueness of this compound lies in its specific combination of a chlorinated methoxyphenyl group with a triazolopyrimidine core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(5-methyl-3-oxo-7-pyridin-2-yl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O3/c1-12-23-15(14-5-3-4-8-22-14)10-18-25-26(20(29)27(12)18)11-19(28)24-16-9-13(21)6-7-17(16)30-2/h3-10H,11H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PACDHSAZGGFPQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=NN(C(=O)N12)CC(=O)NC3=C(C=CC(=C3)Cl)OC)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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